Caffeoylputrescine
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Description
Caffeoylputrescine is a compound that is formed by aliphatic hydrocarbons substituted with multiple amino groups . It is a caffeic acid amide found in tobacco plants (Nicotiana tabacum L.) .
Synthesis Analysis
The synthesis of Caffeoylputrescine involves the reaction of caffeoyl-CoA with putrescine . This reaction is catalyzed by the enzyme putrescine N-hydroxycinnamoyltransferase . In addition, it has been found that the transcription factor MYB8 controls the production of induced phenolamides such as N-feruloylputrescine and N-caffeoylputrescine .
Molecular Structure Analysis
The molecular formula of Caffeoylputrescine is C13H18N2O3 . Its average mass is 250.294 Da and its monoisotopic mass is 250.131744 Da .
Chemical Reactions Analysis
Caffeoylputrescine is involved in the jasmonic acid (JA) pathway, which plays a key role in the resistance of plants, including the genus Nicotiana, against herbivores . It is also associated with nonhost resistance of wild tobacco plants (Nicotiana attenuata) against Empoasca leafhoppers .
Physical And Chemical Properties Analysis
Caffeoylputrescine is a solid substance with a white to yellow color . It has a molecular weight of 250.29 .
Safety And Hazards
Future Directions
Research has uncovered how native plants use chemical reprogramming to defend themselves against opportunistic leafhoppers in nature . A novel caffeoylputrescine-green leaf volatile (GLV) compound in wild-type tobacco has been identified that confers nonhost resistance to Empoasca leafhoppers . This discovery opens up new avenues for research into plant defense mechanisms and pest control strategies .
properties
CAS RN |
1400-81-3 |
---|---|
Product Name |
Caffeoylputrescine |
Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.756 |
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |
InChI Key |
VHGSBZCXJATSMZ-CVDVRWGVSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |
synonyms |
(E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide |
Origin of Product |
United States |
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